molecular formula C14H18N2O2 B1672121 GR 196429 CAS No. 170729-12-1

GR 196429

Cat. No.: B1672121
CAS No.: 170729-12-1
M. Wt: 246.30 g/mol
InChI Key: LTYWTNUOUBBVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR 196429 (N-[2-[2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl]ethyl]acetamide) is a nonindolic melatonin receptor agonist with high selectivity for melatonin MT₁ and MT₂ receptors. It exhibits a molecular weight of 246.3 g/mol and a molecular formula of C₁₄H₁₈N₂O₂ . This compound demonstrates potent agonistic activity at MT₁ (pKᵢ = 9.9) and MT₂ (pKᵢ = 9.8) receptors, surpassing endogenous melatonin in receptor-binding affinity and functional efficacy in certain assays .

Properties

CAS No.

170729-12-1

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide

InChI

InChI=1S/C14H18N2O2/c1-10(17)15-6-8-16-7-4-11-2-3-13-12(14(11)16)5-9-18-13/h2-3H,4-9H2,1H3,(H,15,17)

InChI Key

LTYWTNUOUBBVNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1CCC2=C1C3=C(C=C2)OCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GR 196429
GR-196429
GR196429
N-(2-(2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl)ethyl)acetamide

Origin of Product

United States

Preparation Methods

The synthesis of GR 196429 involves several steps. The synthetic routes and reaction conditions are detailed in various chemical synthesis databases. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

GR 196429 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are documented in chemical literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GR 196429 has a wide range of scientific research applications. It is used in chemistry for studying melatonin receptor interactions. In biology and medicine, it is utilized for its potential therapeutic effects as a melatonin receptor agonist. The compound also finds applications in various industrial processes.

Mechanism of Action

The mechanism of action of GR 196429 involves its interaction with melatonin receptors, particularly the MT1 subtype. This interaction influences various molecular targets and pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Circadian Rhythm Modulation : GR 196429 phase-advances circadian rhythms in the suprachiasmatic nucleus (SCN) with an EC₅₀ of 0.6 pM , achieving a maximum phase shift of 2.7 hours at 10 pM .
  • CNS Penetration : After subcutaneous administration, this compound rapidly penetrates the blood-brain barrier, inhibiting 2-[¹²⁵I]-iodomelatonin binding in guinea pig superior colliculus with an ED₅₀ of 0.04 mg/kg .
  • Functional Effects : In rabbit retina, this compound inhibits calcium-dependent dopamine release (IC₅₀ = 30 pM ), mimicking melatonin’s action but with prolonged receptor occupancy (>3 hours at 1 mg/kg) .

Applications : Primarily used in preclinical research to study sleep-wake cycles, circadian rhythm disorders, and melatonin receptor signaling pathways .

Receptor Affinity and Selectivity

The table below compares this compound with melatonin and other ligands at MT₁/MT₂ receptors:

Compound MT₁ pKᵢ MT₂ pKᵢ Selectivity (MT₁/MT₂) Key Targets Beyond MT Receptors
This compound 9.9 9.8 ~1:1 None reported
Melatonin 9.4–9.7 9.2–9.5 ~1:1 Antioxidant, nuclear receptors
2-Iodomelatonin 10.1 10.0 ~1:1 Non-selective in older assays
N-Acetylserotonin 6.2 5.9 ~1:1 TrkB receptor agonist

Key Findings :

  • This compound has higher affinity for MT₁/MT₂ receptors than melatonin and lacks off-target activity at serotonin (5-HT) or adrenergic receptors, unlike older analogs like prazosin .
Functional Potency and Efficacy
Compound IC₅₀ (Dopamine Release Inhibition) EC₅₀ (Circadian Phase Shift) Duration of Receptor Occupancy
This compound 30 pM 0.6 pM >3 hours (1 mg/kg dose)
Melatonin 100 pM 1.2 pM <1 hour (equivalent dose)

Advantages of this compound :

  • 10-fold higher potency than melatonin in inhibiting dopamine release in retinal models .
  • Longer-lasting effects due to slower dissociation from MT receptors, making it suitable for studying sustained circadian interventions .
Pharmacokinetic and Stability Profiles
Property This compound Melatonin Synthetic Agonists (e.g., Ramelteon)
CNS Penetration High (ED₅₀ = 0.04 mg/kg) Moderate High
Metabolic Stability Resistant to hepatic degradation Rapidly metabolized (1–2 hr half-life) Stable (6–8 hr half-life)
Storage Stability Stable at -20°C (3 years) Requires refrigeration Room-temperature stable

Limitations of this compound :

  • Limited solubility in aqueous solutions, requiring formulation in organic solvents (e.g., DMSO) for in vitro studies .
  • No clinical data available, restricting its use to preclinical research .

Open Questions :

  • Does this compound’s prolonged receptor occupancy induce receptor desensitization in chronic models?
  • How does its pharmacokinetic profile compare to newer clinical-stage MT agonists (e.g., tasimelteon)?

Biological Activity

GR 196429 is a compound that has garnered attention for its biological activity, particularly in the context of its effects on melatonin receptors and its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Overview of this compound

This compound, also known as a selective melatonin receptor agonist, primarily interacts with melatonin receptors MT1 and MT2. These receptors are involved in regulating circadian rhythms, sleep patterns, and various physiological processes. Research indicates that this compound may have implications for treating disorders related to sleep and mood regulation.

The biological activity of this compound can be attributed to its ability to selectively bind to melatonin receptors. This binding initiates a cascade of intracellular events that influence neurotransmitter release, circadian rhythm modulation, and neuroprotection. The compound's selectivity for MT1 and MT2 receptors allows it to exert specific effects without the broader side effects associated with non-selective melatonin agonists.

Table 1: Binding Affinity of this compound to Melatonin Receptors

Receptor TypeBinding Affinity (Ki)
MT10.5 nM
MT20.8 nM

Sleep Regulation

Studies have shown that this compound effectively promotes sleep in animal models. In a controlled study involving rodents, administration of this compound resulted in increased total sleep time and reduced sleep latency compared to control groups. This suggests its potential utility in managing sleep disorders.

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various experimental models. For instance, it has been shown to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This property is particularly relevant in conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Study 1: Sleep Disorders

A clinical trial involving patients with insomnia assessed the efficacy of this compound over a six-week period. Participants reported significant improvements in sleep quality and duration, with minimal side effects observed. The results support the compound's potential as a treatment for chronic insomnia.

Case Study 2: Depression

Another study explored the effects of this compound on patients with major depressive disorder (MDD). The findings indicated that patients receiving this compound showed greater reductions in depressive symptoms compared to those receiving placebo, highlighting its potential as an adjunct therapy in MDD treatment.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Circadian Rhythm Modulation : this compound has been shown to synchronize circadian rhythms in animal models, suggesting its role in managing circadian-related disorders.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GR 196429
Reactant of Route 2
Reactant of Route 2
GR 196429

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.